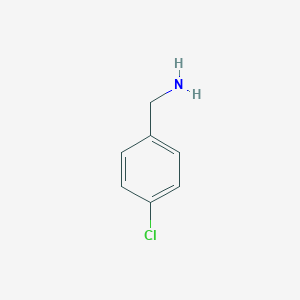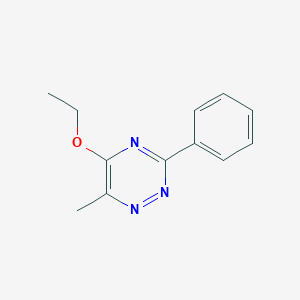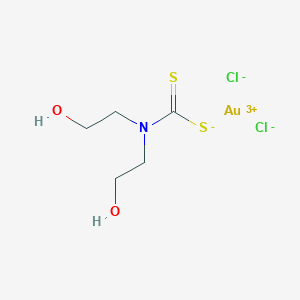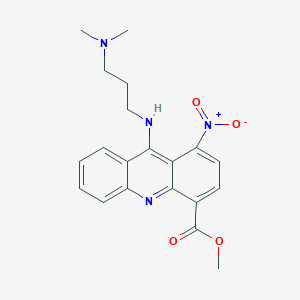
9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester, also known as DMAPA-ACM, is a fluorescent probe used in scientific research. This compound has gained popularity due to its ability to selectively bind to proteins and nucleic acids, making it a valuable tool in studying biological processes.
Mecanismo De Acción
9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester works by binding to specific biomolecules, such as proteins and nucleic acids, through electrostatic and hydrophobic interactions. Once bound, 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester emits fluorescence, allowing for the detection and imaging of the biomolecule of interest.
Efectos Bioquímicos Y Fisiológicos
9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester is a non-toxic compound and does not have any known biochemical or physiological effects on cells or organisms. It is a useful tool for studying biological processes without disrupting normal cellular functions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester is its ability to selectively bind to biomolecules, making it a valuable tool for studying specific biological processes. Additionally, 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester is non-toxic and does not interfere with normal cellular functions.
However, one limitation of 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester is its sensitivity to environmental factors, such as pH and temperature. Changes in these factors can affect the fluorescence emission of 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester, making it important to carefully control experimental conditions.
List of
Direcciones Futuras
1. Development of new 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester derivatives with improved binding selectivity and sensitivity.
2. Investigation of the use of 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester in live-cell imaging.
3. Study of the interaction of 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester with specific biomolecules, such as DNA or RNA.
4. Application of 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester in drug discovery research.
5. Investigation of the use of 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester in the diagnosis of diseases, such as cancer.
6. Development of new imaging techniques using 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester.
7. Study of the effect of 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester on protein function and structure.
8. Investigation of the use of 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester in the study of cellular signaling pathways.
9. Development of new methods for the synthesis of 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester and its derivatives.
Métodos De Síntesis
The synthesis of 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester involves the reaction of 9-nitro-4-acridinecarboxylic acid with N,N-dimethyl-1,3-propanediamine in the presence of methyl chloroformate. This reaction produces 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester in high yield and purity.
Aplicaciones Científicas De Investigación
9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester is widely used in scientific research as a fluorescent probe for the detection and imaging of biomolecules. It has been used to study the binding of proteins and nucleic acids, as well as the localization and trafficking of cellular components.
Propiedades
Número CAS |
116374-64-2 |
|---|---|
Nombre del producto |
9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester |
Fórmula molecular |
C20H22N4O4 |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
methyl 9-[3-(dimethylamino)propylamino]-1-nitroacridine-4-carboxylate |
InChI |
InChI=1S/C20H22N4O4/c1-23(2)12-6-11-21-18-13-7-4-5-8-15(13)22-19-14(20(25)28-3)9-10-16(17(18)19)24(26)27/h4-5,7-10H,6,11-12H2,1-3H3,(H,21,22) |
Clave InChI |
LJNIDEWFUGGGMV-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC1=C2C(=CC=C(C2=NC3=CC=CC=C31)C(=O)OC)[N+](=O)[O-] |
SMILES canónico |
CN(C)CCCNC1=C2C(=CC=C(C2=NC3=CC=CC=C31)C(=O)OC)[N+](=O)[O-] |
Otros números CAS |
116374-64-2 |
Sinónimos |
4-Acridinecarboxylic acid, 9-((3-(dimethylamino)propyl)amino)-1-nitro- , methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




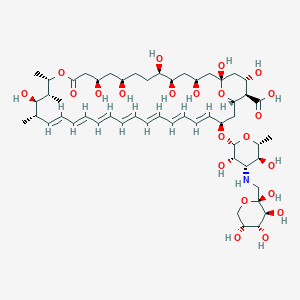
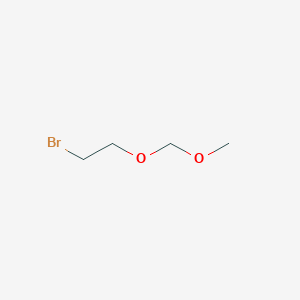
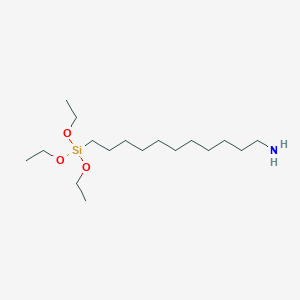
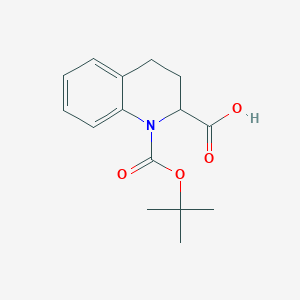
![[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B54514.png)
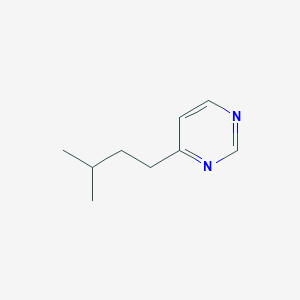
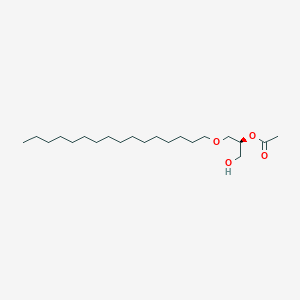
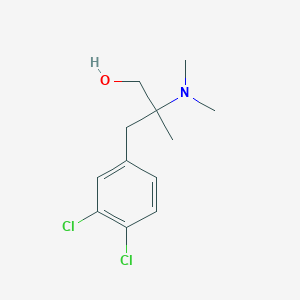
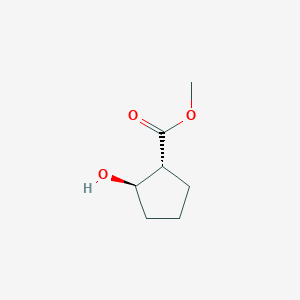
![N-Methylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B54525.png)
